Cas no 2229083-45-6 (2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene)

2-Methyl-1-nitro-4-(prop-2-yn-1-yl)benzene is a nitro-substituted aromatic compound featuring a propargyl functional group. Its molecular structure combines a nitro group and an alkyne moiety, making it a versatile intermediate in organic synthesis, particularly for click chemistry applications. The presence of the electron-withdrawing nitro group enhances reactivity in electrophilic substitution reactions, while the propargyl group allows for further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is valued for its stability under standard conditions and its utility in constructing complex molecular architectures, including pharmaceuticals and agrochemicals. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene structure
2229083-45-6 structure
Product Name:2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene
CAS No:2229083-45-6
MF:C10H9NO2
MW:175.183962583542
CID:6367682
PubChem ID:165668408
Update Time:2025-06-08

2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene
    • EN300-1823119
    • 2229083-45-6
    • Inchi: 1S/C10H9NO2/c1-3-4-9-5-6-10(11(12)13)8(2)7-9/h1,5-7H,4H2,2H3
    • InChI Key: AEGIJSYLNHIVBX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=C(CC#C)C=C1C)=O

Computed Properties

  • Exact Mass: 175.063328530g/mol
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene

Research Briefing on 2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene (CAS: 2229083-45-6): Recent Advances and Applications in Chemical Biology and Medicine

2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene (CAS: 2229083-45-6) is a nitroaromatic compound with a propargyl substituent, which has recently garnered significant attention in chemical biology and medicinal chemistry due to its versatile reactivity and potential therapeutic applications. This briefing synthesizes the latest research on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery and chemical biology.

Recent studies have highlighted the unique reactivity of 2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene, particularly in click chemistry applications. The propargyl group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable building block for bioconjugation and probe development. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in creating targeted imaging agents for cancer cells, leveraging the nitro group for subsequent functionalization.

In medicinal chemistry, this compound has shown promise as a precursor for novel kinase inhibitors. Research from the University of Cambridge (2024) revealed that derivatives of 2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene exhibit selective inhibition against certain tyrosine kinases, with improved pharmacokinetic properties compared to existing inhibitors. The electron-withdrawing nitro group appears to enhance binding affinity while the propargyl moiety allows for further structural optimization.

From a synthetic chemistry perspective, recent advances have improved the scalability of 2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene production. A 2024 Organic Process Research & Development paper detailed a continuous flow synthesis method that achieves 85% yield with excellent purity (>99%), addressing previous challenges in large-scale preparation. This development is particularly significant for industrial applications in pharmaceutical manufacturing.

Safety and toxicological studies have progressed in parallel with these applications. Preliminary in vitro toxicology data (2023) suggest that while the compound shows moderate cytotoxicity at high concentrations (IC50 = 25 μM in HepG2 cells), appropriate structural modifications can significantly improve its safety profile. Researchers are particularly interested in its potential as a warhead for targeted drug delivery systems, where the propargyl group can serve as both a reactive handle and a modulator of cellular uptake.

Looking forward, the most promising applications of 2-methyl-1-nitro-4-(prop-2-yn-1-yl)benzene appear to be in the development of: 1) next-generation bioconjugation reagents, 2) modular scaffolds for fragment-based drug discovery, and 3) chemical probes for studying nitroreductase activity in hypoxic tumor environments. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, suggesting growing industry interest in its therapeutic potential.

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